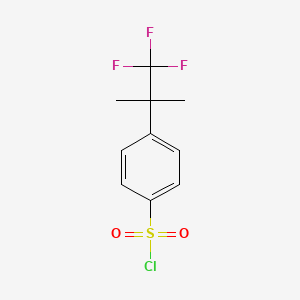

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

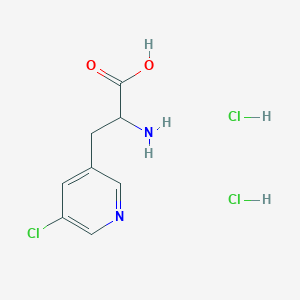

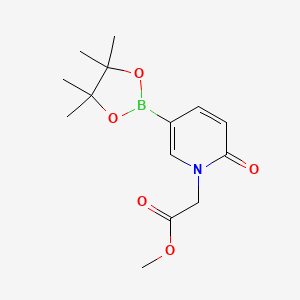

“4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzenesulfonyl chloride” is a chemical compound with the CAS Number: 1696193-35-7 . It has a molecular weight of 286.7 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10ClF3O2S/c1-9(2,10(12,13)14)7-3-5-8(6-4-7)17(11,15)16/h3-6H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 286.7 . Unfortunately, other physical and chemical properties like boiling point, density, etc., were not found in the sources I searched.Applications De Recherche Scientifique

Chemical Synthesis and Applications :

- The study by Fülöpová and Soural (2015) discusses the use of polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, as key intermediates in chemical transformations. This highlights the compound's role in synthesizing diverse privileged scaffolds through different chemical strategies, including unusual rearrangements (Fülöpová & Soural, 2015).

Catalysis and Reaction Media :

- Nara, Harjani, and Salunkhe (2001) demonstrated the use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as unconventional reaction media and Lewis acid catalysts for Friedel-Crafts sulfonylation reactions. The study showcases the enhanced reactivity and almost quantitative yields of diaryl sulfones using 4-methyl benzenesulfonyl chloride, underlining its utility in sulfonylation reactions under ambient conditions (Nara, Harjani, & Salunkhe, 2001).

Antibacterial Applications :

- Abbasi et al. (2015) researched synthetic N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, finding potent antibacterial agents among the synthesized compounds. This work underscores the compound's importance in developing new antibacterial agents through the reaction of napthalen-1-amine with 4-methylbenzenesulfonyl chloride (Abbasi et al., 2015).

Development of Synthetic Methods :

- The preparation and structural characterization of two new sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were investigated by Rublova et al. (2017). Their study provides insights into the synthesis, crystal structure, and kinetic investigation of these compounds, contributing to the development of novel synthetic methods involving sulfonyl chlorides (Rublova et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClF3O2S/c1-9(2,10(12,13)14)7-3-5-8(6-4-7)17(11,15)16/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCODNMOBQBESCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)S(=O)(=O)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

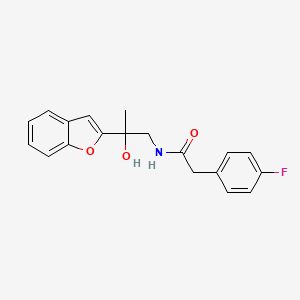

![Ethyl 4-((N-benzo[3,4-D]1,3-dioxolen-5-ylcarbamoyl)methyl)piperazinecarboxylate](/img/structure/B2654165.png)

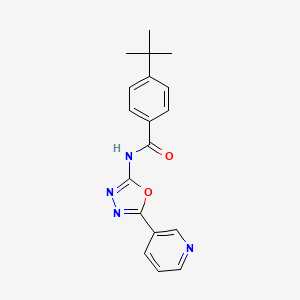

![(E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2654176.png)

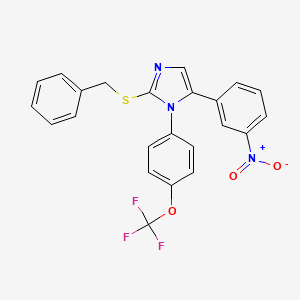

![Benzyl-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-amine](/img/structure/B2654180.png)

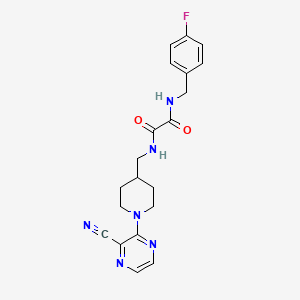

![N-[(4-methylphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2654181.png)